3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline
Description
Properties
IUPAC Name |
3-fluoro-4-[(1-methylpyrazol-3-yl)methoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-15-5-4-9(14-15)7-16-11-3-2-8(13)6-10(11)12/h2-6H,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDSLERQKPUVTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)COC2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: Starting from a suitable precursor, such as 1-methyl-3-pyrazole, the pyrazole ring is synthesized through cyclization reactions.
Attachment of the methoxy group: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol or a methoxy-containing reagent.
Introduction of the fluorine atom: The fluorine atom is incorporated through electrophilic fluorination, using reagents like Selectfluor®.
Coupling with phenylamine: The final step involves coupling the fluorinated pyrazole derivative with phenylamine under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylamine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline exhibit promising activity against various cancer types. For instance, the compound's structural features may enhance its interaction with mutant epidermal growth factor receptors (EGFR), which are pivotal in non-small-cell lung cancer (NSCLC) treatment. Research has demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth and survival .
Neurological Disorders
The compound has also been investigated for its potential role in treating central nervous system disorders. Specifically, it has been linked to the modulation of metabotropic glutamate receptors (mGlu2), which are critical in various neurological conditions such as anxiety and schizophrenia. The ability of this compound to influence these receptors suggests potential therapeutic avenues for managing these disorders .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of 3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications to the pyrazole ring and methoxy group significantly impact biological activity and selectivity towards target receptors. For example, variations in the fluorine substitution pattern can lead to enhanced binding affinity and improved efficacy against specific targets .
Analytical Techniques
Characterization of the compound is performed using various analytical techniques, including:
- Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm purity.
- High Performance Liquid Chromatography (HPLC) : Employed for quantitative analysis and purity assessment.
Case Studies
Mechanism of Action
The mechanism of action of 3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrazole ring play crucial roles in binding to these targets, modulating their activity and influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-[(1-methylpyrazol-4-yl)methoxy]aniline: Similar structure but with a different position of the pyrazole ring attachment.
N-(1-(3-Fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) Amides: Compounds with similar fluorinated aromatic structures used in antibacterial research.
Uniqueness
3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity to molecular targets, making it a valuable compound in drug discovery and material science.
Biological Activity
3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline is . The compound features a fluoro group, a methoxy group, and a pyrazole moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds containing pyrazole and aniline structures exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
1. Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, derivatives similar to 3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline have shown cytotoxic effects against various cancer cell lines. A study reported that pyrazole derivatives exhibited significant activity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative 1 | MCF7 | 3.79 |
| Pyrazole Derivative 2 | SF-268 | 12.50 |
| Pyrazole Derivative 3 | NCI-H460 | 42.30 |
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. In related studies, compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria. For example, certain pyrazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (mg/mL) |
|---|---|
| S. aureus | 0.0039 |
| E. coli | 0.025 |
The biological activities of pyrazole-containing compounds are often attributed to their ability to interact with specific biological targets:
- Anticancer Mechanism : The anticancer effects are believed to arise from the inhibition of key signaling pathways involved in cell proliferation and survival.
- Antimicrobial Mechanism : The antimicrobial activity may result from disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Case Studies
Research has highlighted specific cases where derivatives of 3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline have been evaluated for their therapeutic potential:
- Antiparasitic Activity : A study focused on optimizing a related scaffold for antimalarial activity demonstrated that incorporating polar functionalities significantly improved aqueous solubility while maintaining efficacy against malaria parasites .
- In Vivo Efficacy : In animal models, certain pyrazole derivatives have shown promising results in reducing tumor size and inhibiting metastasis, indicating their potential as effective cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the key structural features and characterization methods for 3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline?
- Structural Features :
- Molecular formula: C₁₁H₁₂FN₃O (Mol. weight: 221.24 g/mol) .
- Contains a fluorine atom at the 3-position of the aniline ring and a 1-methylpyrazole moiety linked via a methoxy group .
- The pyrazole ring contributes to electronic and steric effects, while the fluorine enhances electronegativity and potential bioactivity .
- Characterization Methods :
- NMR (¹H/¹³C) to confirm substitution patterns and purity.
- HPLC for purity assessment (typically ≥95% as per synthesis protocols) .
- Mass spectrometry (ESI/HRMS) to verify molecular weight and fragmentation patterns .
Q. What synthetic routes are commonly employed for preparing this compound?
- Step 1 : Coupling of 3-fluoroaniline with 1-methyl-1H-pyrazole-3-methanol using a palladium catalyst (e.g., Pd(OAc)₂) in DMF under inert atmosphere .
- Step 2 : Optimization via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction (e.g., DIAD/PPh₃) for methoxy linkage formation .
- Critical Parameters :
- Temperature control (60–80°C) to minimize side reactions.
- Solvent choice (e.g., DMF or THF) to enhance yield (>70%) .
Q. How is the purity and stability of this compound validated in experimental settings?
- Purity Validation :
- HPLC with UV detection (λ = 254 nm) and C18 columns .
- TLC monitoring (Rf = 0.3–0.5 in ethyl acetate/hexane mixtures) .
- Stability Assessment :
- Storage under nitrogen at –20°C to prevent oxidation of the aniline group.
- Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess shelf life .
Advanced Research Questions
Q. What strategies are used to analyze its biological activity, such as enzyme inhibition or anticancer effects?
- In Vitro Assays :
- Enzyme Inhibition : Competitive binding assays (e.g., fluorescence polarization) with kinases or proteases .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7 breast cancer cells) with IC₅₀ values compared to standards (e.g., Doxorubicin IC₅₀ = 10 µM vs. target compound IC₅₀ = 15 µM) .
- Data Interpretation :
- Dose-response curves and Hill coefficients to evaluate potency and cooperativity.
- Structural analogs (e.g., 3-Fluoro-4-(pyridin-3-ylmethoxy)aniline) used as controls to isolate pyrazole-specific effects .
Q. How does the fluorine substitution and pyrazole-methoxy linkage influence electronic properties and reactivity?
- Electronic Effects :
- Fluorine’s electronegativity increases the electron-withdrawing nature of the aniline ring, enhancing electrophilic substitution resistance .
- Pyrazole’s resonance stabilizes the methoxy linker, reducing hydrolysis susceptibility .
- Reactivity Insights :
- DFT Calculations : Predict charge distribution (e.g., Fukui indices) to identify reactive sites for functionalization .
- Comparative Analysis :
| Compound | Substituent | LogP | Reactivity |
|---|---|---|---|
| Target | F + Pyrazole | 2.1 | Moderate |
| 4-Methoxyaniline | OMe | 1.8 | High |
Q. What computational strategies (e.g., molecular docking, QSAR) are applied to study its biological interactions?
- Molecular Docking :
- AutoDock Vina or Schrödinger Suite to model binding to c-Met kinase or EGFR .
- Key interactions: Hydrogen bonding between pyrazole N-atoms and kinase active sites .
- QSAR Studies :
- 2D/3D descriptors (e.g., topological polar surface area, H-bond donors) correlate with IC₅₀ values .
- Machine learning models (e.g., Random Forest) predict toxicity profiles (e.g., Ames test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
